molecular formula C19H15N3O3S B2588109 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477294-80-7

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2588109
CAS No.: 477294-80-7
M. Wt: 365.41
InChI Key: VKTHMXOGVAIRBE-FMQUCBEESA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two pharmaceutically significant moieties: a benzo[d]thiazole core and a 1,3-dioxoisoindolin (phthalimide) group. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities. The 1,3-dioxoisoindolin unit is a known pharmacophore present in compounds studied for various biological activities; for instance, derivatives containing this group have been designed and synthesized as potential anticonvulsant agents . This specific structural combination suggests potential for this compound to be investigated as a modulator of key biological pathways or enzyme systems. Researchers may value this compound as a building block in chemical synthesis or as a candidate for high-throughput screening in drug discovery campaigns, particularly in areas such as neuroscience or oncology. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-7-8-14-15(9-11)26-19(21(14)2)20-16(23)10-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTHMXOGVAIRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a benzo[d]thiazole moiety with an isoindolinone structure, suggesting a diverse range of interactions and activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H16N2O3SC_{17}H_{16}N_2O_3S and a molecular weight of approximately 344.38 g/mol. The structural arrangement includes:

  • A thiazole ring contributing to its heterocyclic nature.
  • An isoindolinone moiety which may enhance biological activity through various mechanisms.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess notable antimicrobial effects. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)
3aBacillus subtilis16
3bEscherichia coli17
3cPseudomonas aeruginosa20

These results indicate that compounds with similar structures can exhibit varying degrees of antibacterial activity, suggesting that modifications to the thiazole or isoindolinone components may enhance efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Research on related compounds indicates they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds derived from thiazoles have been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress
  • Modulation of apoptotic markers

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors, altering signal transduction pathways.
  • Metal Ion Coordination : The thiazole ring can coordinate with metal ions, potentially enhancing biological activity through metal-mediated pathways.

Case Studies

Recent studies have further elucidated the biological potential of thiazole derivatives:

  • Antibacterial Evaluation : A series of benzothiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of antibacterial activity, with some exhibiting significant inhibition comparable to standard antibiotics .
  • Anticancer Screening : Research on thiazole-based compounds demonstrated promising results in inhibiting the growth of various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Benzothiazole vs. Thiazole/Thiazolidinone: The target compound’s 3,6-dimethylbenzothiazole core distinguishes it from diphenylthiazole () or thiazolidinone derivatives (). Methyl groups may enhance lipophilicity and bioavailability .

Linker Diversity : While the target compound uses an acetamide bridge, analogs employ thioether () or thiocyanate () linkers, impacting electronic properties and binding affinity.

Synthetic Routes: Phthalic anhydride-based cyclization is common for 1,3-dioxoisoindoline formation (), whereas thiazolidinones require multi-step protocols ().

Antimicrobial Activity :

  • The target compound’s methyl groups may modulate similar activity .
  • N-(1,3-dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide () demonstrated antimicrobial properties, though specific data for the target compound remain unreported .

Enzyme Inhibition :

  • N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives () were evaluated for monoamine oxidase (MAO) inhibition, highlighting the role of thiazole-ylidene motifs in targeting neurological disorders .

Structural-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., thiocyanate in ) enhance antimicrobial potency, while bulky substituents (e.g., diphenyl in ) may improve enzyme binding .

Q & A

Q. Critical Considerations :

  • Reaction monitoring via TLC and recrystallization (e.g., from DMF/acetic acid mixtures) ensures purity .
  • Regioselectivity in thiazole formation can be controlled using phosphorus pentasulfide for thionation .

How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities in this compound?

Advanced Research Question

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing hydrogen bonding (e.g., N–H···N interactions) and π-π stacking (e.g., thiazole ring centroid distances) to confirm stereochemistry and packing motifs .
  • NMR spectroscopy :
    • 1^1H NMR identifies deshielded protons near electron-withdrawing groups (e.g., acetamide carbonyls).
    • 13^{13}C NMR confirms quaternary carbons in the dioxoisoindolin ring.
  • Cross-validation : Discrepancies between calculated (DFT) and experimental NMR shifts can be resolved by comparing with crystallographic bond lengths and angles .

Example : The (E)-configuration of the imine bond in the title compound was confirmed via crystallographic torsion angles (C7–N1–C14–S1) .

What analytical techniques are essential for characterizing purity and stability under varying conditions?

Basic Research Question

  • HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the dioxoisoindolin moiety in acidic conditions).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >250°C common for aromatic acetamides .
  • IR spectroscopy : Key peaks include:
    • 1670–1700 cm1^{-1} (C=O stretch, dioxoisoindolin and acetamide).
    • 1550–1600 cm1^{-1} (C=N stretch, thiazole ring) .

Q. Stability Protocols :

  • Store under inert gas at –20°C to prevent oxidation of the thiazol-2(3H)-ylidene group.

How can computational modeling (e.g., DFT) guide the interpretation of spectroscopic and reactivity data?

Advanced Research Question

  • DFT calculations :
    • Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data .
    • Frontier molecular orbital (FMO) analysis identifies electrophilic sites (e.g., thiazole nitrogen) for nucleophilic attack .
  • Docking studies : Predict binding modes with biological targets (e.g., DNA intercalation via planar dioxoisoindolin moiety) .

Case Study : Discrepancies in 1^1H NMR coupling constants for thiazole protons were resolved by comparing DFT-predicted dihedral angles with crystallographic data .

What strategies address contradictions between experimental spectral data and crystallographic results?

Advanced Research Question

  • Multi-technique validation :
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight if crystallographic unit cell parameters suggest impurities.
    • Reconcile IR carbonyl stretches with crystallographically observed hydrogen-bonding networks (e.g., acetamide C=O participating in N–H···O interactions) .
  • Dynamic effects : Account for solution-phase conformational flexibility (e.g., thiazole ring puckering) causing NMR signal splitting absent in static crystal structures .

Example : A 0.1 Å discrepancy in C–N bond lengths (DFT vs. crystallography) was attributed to crystal packing forces compressing the acetamide group .

How are biological activities (e.g., antimicrobial) evaluated for structurally related compounds?

Basic Research Question

  • In vitro assays :
    • MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • DNA binding : UV-Vis titration with CT-DNA to calculate binding constants (e.g., Kb=104105K_b = 10^4–10^5 M1^{-1}) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Mechanistic Insight : Thiazole derivatives intercalate DNA via planar aromatic systems, while the dioxoisoindolin group enhances membrane permeability .

What catalytic systems optimize yield in large-scale synthesis while minimizing byproducts?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C vs. 5 h reflux) for analogous thiazole-acetamides .
  • Green chemistry approaches :
    • Use ionic liquids (e.g., [BMIM][BF4_4]) to improve solubility of hydrophobic intermediates.
    • Catalytic NaHCO3_3 in water for eco-friendly amide coupling .

Q. Yield Optimization :

  • Pilot reactions show >80% yield using EDC/HOBt in dichloromethane, vs. 60–70% with traditional acetic acid reflux .

How is the E-configuration of the imine bond rigorously confirmed?

Basic Research Question

  • X-ray crystallography : Direct visualization of the imine (C=N) bond geometry (torsion angle ~180°) .
  • NOESY NMR : Absence of cross-peaks between thiazole methyl groups and dioxoisoindolin protons confirms trans configuration .
  • Computational comparison : DFT-optimized E-isomer matches experimental IR and NMR data better than Z-isomer .

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